2-(3-Aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)ethan-1-one
Overview
Description
2-(3-Aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)ethan-1-one is a synthetic organic compound characterized by the presence of a pyrrolidine ring, an amino group, and a difluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)ethan-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using amines as nucleophiles.
Attachment of the Difluorophenyl Moiety: The difluorophenyl group is attached through electrophilic aromatic substitution reactions, using difluorobenzene derivatives as starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halides, acids, and bases are employed in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives with modified functional groups.
Scientific Research Applications
2-(3-Aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites or allosteric sites, modulating the activity of these targets. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(3-Aminopyrrolidin-1-yl)-1-(2,4-dichlorophenyl)ethan-1-one: Similar structure but with chlorine atoms instead of fluorine.
2-(3-Aminopyrrolidin-1-yl)-1-(2,4-dibromophenyl)ethan-1-one: Similar structure but with bromine atoms instead of fluorine.
Uniqueness
The presence of difluorophenyl moiety in 2-(3-Aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)ethan-1-one imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, compared to its chlorinated and brominated analogs. These properties can enhance its efficacy and selectivity in various applications.
Properties
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O/c13-8-1-2-10(11(14)5-8)12(17)7-16-4-3-9(15)6-16/h1-2,5,9H,3-4,6-7,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZYPXRAATXELM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC(=O)C2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.